molecular formula C13H13NO3S2 B4935460 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4935460
M. Wt: 295.4 g/mol
InChI Key: FRALBZBMNORLRU-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. DMTS is a synthetic compound that has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways. For instance, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been demonstrated to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its various biological activities, making it a well-characterized compound. However, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Moreover, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in vivo, which can limit its translation to clinical applications.

Future Directions

5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several potential future directions for research. Firstly, further studies are needed to elucidate the mechanism of action of 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. Secondly, more in vivo studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. Thirdly, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be modified to improve its solubility and bioavailability. Finally, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be evaluated for its potential use in combination therapy with other anticancer drugs.

Synthesis Methods

5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized by a one-pot reaction of 3,5-dimethoxybenzaldehyde, 2-amino-3-methyl-1,3-thiazole-4-carboxylic acid, and carbon disulfide in the presence of a base and a catalyst. The reaction yields 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one as a yellow solid with a melting point of 208-210°C.

Scientific Research Applications

5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 5-(3,5-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been demonstrated to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)6-8-4-9(16-2)7-10(5-8)17-3/h4-7H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRALBZBMNORLRU-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC(=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

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